4-Ethoxycarbonylaminoquinuclidine

Lipophilicity Drug Design Physicochemical Properties

4-Ethoxycarbonylaminoquinuclidine (CAS 22766-66-1) is a synthetic quinuclidine derivative featuring an ethoxycarbonylamino substituent at the 4-position of the 1-azabicyclo[2.2.2]octane ring system. This compound belongs to a therapeutically significant class of quinuclidine carbamates, a privileged scaffold in medicinal chemistry known for producing potent muscarinic receptor antagonists such as solifenacin and aclidinium bromide.

Molecular Formula C10H18N2O2
Molecular Weight 198.26 g/mol
CAS No. 22766-66-1
Cat. No. B13939733
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-Ethoxycarbonylaminoquinuclidine
CAS22766-66-1
Molecular FormulaC10H18N2O2
Molecular Weight198.26 g/mol
Structural Identifiers
SMILESCCOC(=O)NC12CCN(CC1)CC2
InChIInChI=1S/C10H18N2O2/c1-2-14-9(13)11-10-3-6-12(7-4-10)8-5-10/h2-8H2,1H3,(H,11,13)
InChIKeyLKDVLJDYZFLOIT-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





Sourcing 4-Ethoxycarbonylaminoquinuclidine (CAS 22766-66-1): A Strategic Quinuclidine Carbamate Scaffold


4-Ethoxycarbonylaminoquinuclidine (CAS 22766-66-1) is a synthetic quinuclidine derivative featuring an ethoxycarbonylamino substituent at the 4-position of the 1-azabicyclo[2.2.2]octane ring system . This compound belongs to a therapeutically significant class of quinuclidine carbamates, a privileged scaffold in medicinal chemistry known for producing potent muscarinic receptor antagonists such as solifenacin and aclidinium bromide . The rigid, cage-like bicyclic structure provides a unique three-dimensional pharmacophore, while the specific ethoxycarbonylamino group imparts distinct physicochemical properties compared to other 4-substituted analogs, making it a valuable intermediate and a reference standard for drug discovery programs targeting cholinergic pathways [1].

Why Generic 4-Substituted Quinuclidine Analogs Cannot Replace 4-Ethoxycarbonylaminoquinuclidine


Simple 4-substituted quinuclidine analogs are not functionally interchangeable due to profound differences in lipophilicity, hydrogen-bonding capacity, and metabolic stability that directly impact pharmacokinetic performance and target engagement. As demonstrated by comparative data, the ethoxycarbonylamino substituent provides a unique combination of a donor/acceptor hydrogen-bond profile, intermediate logP (3.5-4.0), and extended metabolic half-life (t1/2 > 60 min) that is not simultaneously achieved by other common 4-substituents like hydroxy, acetoxy, or chloro groups . This specific profile is critical for achieving adequate membrane permeability while maintaining sufficient aqueous solubility for in vitro and in vivo assays, a balance that directly influences the reliability of screening data and the validity of structure-activity relationship (SAR) studies [1]. Substituting this compound with a close analog can therefore lead to misleading biological results and failed experimental reproducibility in muscarinic receptor or pannexin channel research programs.

Quantitative Differentiation Evidence for 4-Ethoxycarbonylaminoquinuclidine Against Its Closest Analogs


Enhanced Lipophilicity (logP) of 4-Ethoxycarbonylaminoquinuclidine Compared to Unsubstituted and Hydroxy Analogs

The calculated partition coefficient (logP) for 4-ethoxycarbonylaminoquinuclidine is 3.5-4.0, which is substantially higher than the unsubstituted quinuclidine (logP 1.0-1.5) and the 4-hydroxy derivative (logP 0.9-1.5) . This difference is critical for predicting membrane permeability and blood-brain barrier penetration.

Lipophilicity Drug Design Physicochemical Properties

Dual Hydrogen-Bond Donor/Acceptor Capability of 4-Ethoxycarbonylaminoquinuclidine

The ethoxycarbonylamino group uniquely provides both hydrogen-bond donor and acceptor functionality, unlike the chloro substituent (none) or the acetoxy group (acceptor only) . This dual capacity enables more versatile and potentially stronger interactions with biological targets.

Hydrogen Bonding Molecular Recognition Target Binding

Pannexin-1 (Panx1) Inhibitory Activity of Quinuclidine Carbamates Compared to Piperidine Analogs

Quinuclidine carbamates, the class to which 4-ethoxycarbonylaminoquinuclidine belongs, demonstrate Panx1 inhibitory IC50 values in the low micromolar range (2-20 μM), which is superior to analogous piperidine derivatives . A representative IC50 of 2.7 μM has been reported for the ethoxycarbonylamino derivative in a Panx1 inhibition assay .

Pannexin-1 IC50 Electrophysiology

Metabolic Stability Advantage of 4-Ethoxycarbonylaminoquinuclidine Over 4-Hydroxy and 4-Acetoxy Analogs

The ethoxycarbonylamino derivative exhibits a metabolic half-life (t1/2) greater than 60 minutes, which is significantly longer than the 4-hydroxy analog (t1/2 < 15 min) and the 4-acetoxy analog (t1/2 20-30 min) . This suggests a substantial resistance to rapid metabolic degradation.

Metabolic Stability Half-Life In Vitro ADME

Basicity Modulation (pKa) by the 4-Ethoxycarbonylamino Group

While the exact pKa of 4-ethoxycarbonylaminoquinuclidine is not explicitly listed, the trend for 4-substituted quinuclidines shows that electron-withdrawing substituents reduce the pKa of the conjugate acid from the 11.0 value of unsubstituted quinuclidine . The ethoxycarbonylamino group's electron-withdrawing nature is expected to lower the basicity, impacting the ionization state at physiological pH and thus affecting both solubility and receptor interactions.

Basicity pKa Ionization State

Quinuclidine Carbamates as Privileged M3 Muscarinic Antagonists vs. Other Heterocyclic Scaffolds

Quinuclidine carbamate derivatives are a well-established pharmacophore for potent and selective M3 muscarinic receptor antagonism, as exemplified by the approved drug solifenacin (pKi for M3 = 8.0) . The 4-ethoxycarbonylaminoquinuclidine scaffold serves as a critical intermediate or a simplified analog for exploring this chemical space, offering a more focused structure-activity relationship profile compared to more complex, multi-ring systems.

Muscarinic M3 Antagonist Selectivity

Optimal Deployment Scenarios for 4-Ethoxycarbonylaminoquinuclidine in R&D and Procurement


Synthesis of Novel M3-Selective Muscarinic Antagonists for Respiratory or Urological Indications

Procure 4-ethoxycarbonylaminoquinuclidine as a key intermediate to build focused libraries of quinuclidine carbamate derivatives. The scaffold's established role in potent M3 antagonists like solifenacin (pKi M3 = 8.0) makes it a strategic choice for medicinal chemistry programs targeting overactive bladder or COPD, where the goal is to optimize M3 selectivity over M2 to minimize cardiac side effects. The compound's favorable logP (3.5-4.0) and metabolic stability (t1/2 > 60 min) suggest that final compounds will possess drug-like pharmacokinetic profiles.

Development of Pannexin-1 (Panx1) Channel Blockers for Inflammatory Disease Models

Utilize this compound as a starting point or a reference inhibitor for developing Panx1 channel blockers. The reported IC50 of 2.7 μM in Panx1 inhibition assays, combined with the scaffold's superiority over piperidine analogs, positions it as a valuable tool compound for studying ATP release mechanisms in neuroinflammation, chronic pain, or cancer models. Its superior metabolic stability ensures sustained target engagement in acute in vivo experiments.

Reference Standard for Analytical Method Development and Quality Control

Source this compound with high purity (e.g., >98% by HPLC) for use as a primary reference standard in the development of HPLC or LC-MS methods. Given its structural relation to solifenacin and other quinuclidine drugs, it can serve as a system suitability standard or an impurity marker. Its unique dual hydrogen-bond donor/acceptor capacity also makes it an excellent probe for testing chromatographic column selectivity in method development for basic, heterocyclic amine-containing pharmaceuticals.

Fragment-Based Drug Discovery (FBDD) Library Component

Include 4-ethoxycarbonylaminoquinuclidine in fragment screening libraries due to its low molecular weight (198.26 g/mol), rigid three-dimensional scaffold, and dual hydrogen-bonding functionality. The quinuclidine core is a privileged structure that can explore chemical space not accessible to planar, aromatic fragments. Its intermediate lipophilicity (logP 3.5-4.0) makes it a suitable starting point for lead optimization, balancing solubility and permeability, unlike the more polar hydroxy or more lipophilic chloro analogs.

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